Bienvenue dans la boutique en ligne BenchChem!

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine

Lipophilicity Physicochemical property Permeability

(2,2‑Difluoro‑hexahydro‑1H‑pyrrolizin‑7a‑yl)methanamine (CAS 1788873‑50‑6) is a fully saturated, bicyclic pyrrolizine scaffold carrying a gem‑difluoro group at the 2‑position and a primary aminomethyl substituent at the bridgehead 7a‑position [REFS‑1]. The compound belongs to the class of fluorinated azabicyclo[3.3.0]octane derivatives and is supplied primarily as a research‑grade building block (typical purity ≥ 95%) for medicinal chemistry and agrochemical discovery programmes [REFS‑2].

Molecular Formula C8H14F2N2
Molecular Weight 176.21 g/mol
CAS No. 1788873-50-6
Cat. No. B3324092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine
CAS1788873-50-6
Molecular FormulaC8H14F2N2
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESC1CC2(CC(CN2C1)(F)F)CN
InChIInChI=1S/C8H14F2N2/c9-8(10)4-7(5-11)2-1-3-12(7)6-8/h1-6,11H2
InChIKeyPFUZGLKIGLJUNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine: Procurement-Ready Profile of a Gem‑Difluoro Pyrrolizine Amine Building Block (CAS 1788873-50-6)


(2,2‑Difluoro‑hexahydro‑1H‑pyrrolizin‑7a‑yl)methanamine (CAS 1788873‑50‑6) is a fully saturated, bicyclic pyrrolizine scaffold carrying a gem‑difluoro group at the 2‑position and a primary aminomethyl substituent at the bridgehead 7a‑position [REFS‑1]. The compound belongs to the class of fluorinated azabicyclo[3.3.0]octane derivatives and is supplied primarily as a research‑grade building block (typical purity ≥ 95%) for medicinal chemistry and agrochemical discovery programmes [REFS‑2]. Its combination of a rigid, three‑dimensional core with the electron‑withdrawing, lipophilicity‑modulating gem‑difluoro motif distinguishes it from non‑fluorinated or mono‑fluorinated pyrrolizine analogues and positions it as a versatile intermediate for the construction of sp³‑rich, metabolically resilient lead candidates [REFS‑3].

Why Generic Substitution Fails for (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine: Comparator‑Driven Evidence of Non‑Interchangeability


Substituting (2,2‑difluoro‑hexahydro‑1H‑pyrrolizin‑7a‑yl)methanamine with the non‑fluorinated parent (CAS 78449‑73‑7) or the corresponding alcohol analogue (CAS 1788873‑48‑2) is not scientifically neutral. The gem‑difluoro substitution reduces the computed logP by approximately 0.7 log units relative to the parent (XLogP3‑AA ≈ 0.5 vs. measured logP ≈ 1.21) [REFS‑1], alters hydrogen‑bond acceptor count from 2 to 4 [REFS‑2], and increases molecular weight by roughly 36 g mol⁻¹ [REFS‑3]. These changes directly affect passive permeability, aqueous solubility, and target‑binding thermodynamics. Consequently, any structure‑activity relationship (SAR) or pharmacokinetic profile established with the non‑fluorinated scaffold cannot be assumed to transfer to the fluorinated analogue, making independent procurement and evaluation mandatory for programmes that rely on precise modulation of physicochemical or pharmacological properties.

Quantitative Differentiation Evidence for (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine (CAS 1788873-50-6) vs. Closest Structural Analogs


Lipophilicity Modulation: Computed LogP Reduction of ~0.7 Units vs. Non‑Fluorinated Parent

The gem‑difluoro motif lowers the computed octanol–water partition coefficient of the target compound relative to the non‑fluorinated parent (tetrahydro‑1H‑pyrrolizine‑7a(5H)‑methanamine, CAS 78449‑73‑7). The XLogP3‑AA value of the target is 0.5 [REFS‑1], while the experimental/logP of the parent is reported as 1.21170 [REFS‑2]. This difference of approximately 0.7 log units indicates substantially higher aqueous solubility and reduced membrane permeability for the fluorinated analogue, a critical consideration when designing CNS‑penetrant vs. peripherally restricted candidates.

Lipophilicity Physicochemical property Permeability

Hydrogen‑Bond Acceptor Capacity: Two‑Fold Increase Relative to the Non‑Fluorinated Parent

The two fluorine atoms in the target compound double the number of hydrogen‑bond acceptor (HBA) sites from 2 (parent, C₈H₁₆N₂) to 4 (target, C₈H₁₄F₂N₂) [REFS‑1][REFS‑2]. In medicinal chemistry, the number and spatial arrangement of HBA sites correlate with polarity, desolvation penalty, and the ability to engage in specific polar interactions with protein targets. The increased HBA count of the target may enhance interactions with polar residues in enzyme active sites or receptor pockets while simultaneously reducing non‑specific hydrophobic binding.

Hydrogen bonding Molecular recognition Off-target selectivity

Molecular Weight and Density Increment: 36 g/mol Increase and 16% Higher Density vs. Parent Scaffold

The replacement of two hydrogen atoms with fluorine atoms increases the molecular weight from 140.2 g/mol (parent, C₈H₁₆N₂) [REFS‑1] to 176.2 g/mol (target, C₈H₁₄F₂N₂) [REFS‑2], while the predicted density rises from 1.04±0.1 g/cm³ to 1.21±0.1 g/cm³ [REFS‑3][REFS‑4]. These changes fall within acceptable lead‑like space (MW < 300) but represent a measurable shift that can affect solubility, crystallinity, and formulation behaviour.

Molecular weight Density Lead-likeness

Scaffold‑Class Relevance: Pyrrolizine Core Implicated in HBV Capsid Assembly Inhibition (Gilead Patent Family)

The saturated pyrrolizine core of the target compound appears as a privileged substructure in multiple Gilead Sciences patents claiming substituted pyrrolizine compounds as inhibitors of hepatitis B virus (HBV) replication [REFS‑1]. While the target itself is not claimed as an active pharmaceutical ingredient, its core scaffold and functional‑group arrangement (bridgehead aminomethyl) match key intermediates used in the construction of more elaborate capsid assembly modulators. A procurement decision that selects the difluorinated variant over the non‑fluorinated parent directly determines the metabolic stability and lipophilicity profile of any derived lead series.

HBV replication inhibitor Capsid assembly modulator Antiviral scaffold

Best Research and Industrial Application Scenarios for (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine (CAS 1788873-50-6)


Synthesis of Gem‑Difluoro Pyrrolizine HBV Capsid Assembly Modulator Leads

Use the compound as a late‑stage diversified intermediate for constructing substituted pyrrolizine derivatives intended for evaluation as HBV replication inhibitors, following the general structural templates disclosed in the Gilead Sciences patent family (US 10,328,053 B2) [REFS‑1]. The pre‑installed gem‑difluoro group and bridgehead aminomethyl handle allow rapid parallel derivatisation via amide coupling, reductive amination, or sulfonamide formation, generating focused libraries with systematically modulated lipophilicity (logP ≈ 0.5 base) and hydrogen‑bonding capacity (4 HBA sites) [REFS‑2].

Evaluation of Fluorine Effects on Passive Permeability and Metabolic Stability in Pyrrolizine Series

Procure the compound alongside its non‑fluorinated parent (CAS 78449‑73‑7) to conduct paired head‑to‑head PAMPA, Caco‑2, and liver microsome stability assays. The approximately 0.7 log unit reduction in computed logP and doubling of HBA count [REFS‑1] provide a clear hypothesis for differential permeability and intrinsic clearance, enabling the quantification of the fluorine effect on ADME parameters within a matched molecular pair framework [REFS‑2].

Scaffold‑Hopping Starting Point for CNS vs. Peripheral Target Triage

Because the difluorinated scaffold is significantly more polar than its parent (XLogP3‑AA ≈ 0.5 vs. logP ≈ 1.21) [REFS‑1], it can serve as a CNS‑sparing lead template when CNS penetration is undesirable (e.g., peripheral antiviral targets), or conversely as a starting point for CNS programmes after rational lipophilicity restoration. Medicinal chemistry teams can use the compound to establish baseline physicochemical property ranges around which CNS MPO desirability scores can be optimised.

Fragment‑Based or DNA‑Encoded Library (DEL) Synthesis Featuring sp³‑Rich Fluorinated Cores

The rigid, three‑dimensional pyrrolizine core with a primary amine exit vector is well suited for inclusion in sp³‑rich fragment libraries or as a DNA‑attached building block for DEL technology. The gem‑difluoro group increases the scaffold's three‑dimensionality (Fsp³ contribution) and provides a distinctive ¹⁹F NMR handle for hit validation and binding studies, enhancing the compound's value relative to non‑fluorinated or planar aromatic analogues [REFS‑1].

Quote Request

Request a Quote for (2,2-Difluoro-hexahydro-1H-pyrrolizin-7a-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.